molecular formula C26H25N3O4 B266005 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266005
M. Wt: 443.5 g/mol
InChI Key: IVRBZZVWQYYYOV-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HIPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HIPP is a pyrrole derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.

Mechanism of Action

The exact mechanism of action of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, several studies have suggested that 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects by modulating various signaling pathways. For instance, 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been reported to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and metabolism.
Biochemical and Physiological Effects
3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one exhibits several biochemical and physiological effects that make it a promising therapeutic agent. In vitro studies have shown that 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to reduce the migration and invasion of cancer cells, which are critical processes in cancer metastasis. Furthermore, 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potent anti-tumor, anti-inflammatory, and anti-oxidant effects, which make it a promising therapeutic agent for various diseases. However, the limitations of using 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

Several future directions for research on 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one are possible. Firstly, further studies are needed to elucidate the exact mechanism of action of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one and its downstream signaling pathways. Secondly, the potential of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one as a therapeutic agent for various diseases, including cancer and inflammation, needs to be explored further in animal models and clinical trials. Thirdly, the development of novel analogs of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one with improved solubility and bioavailability could enhance its therapeutic potential.
Conclusion
In conclusion, 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrole derivative that exhibits potent anti-tumor, anti-inflammatory, and anti-oxidant effects. The synthesis of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a multi-step process that requires careful handling of reagents and reaction conditions. 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects by modulating various signaling pathways, including the NF-κB and AMPK pathways. 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has several biochemical and physiological effects that make it a promising therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and therapeutic potential.

Synthesis Methods

The synthesis of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-pyridinecarboxaldehyde and ethyl acetoacetate in the presence of ammonium acetate, followed by the reaction of the resulting pyridylmethylidenemalononitrile with 4-isobutoxybenzoyl chloride. The final step involves the reduction of the resulting intermediate with sodium borohydride to yield 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a multi-step process that requires careful handling of reagents and reaction conditions.

Scientific Research Applications

3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. Several studies have reported that 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one exhibits anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to possess anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one has also been reported to exhibit anti-oxidant effects by scavenging free radicals and reducing oxidative stress.

properties

Product Name

3-hydroxy-4-(4-isobutoxybenzoyl)-5-(3-pyridyl)-1-(3-pyridylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H25N3O4/c1-17(2)16-33-21-9-7-19(8-10-21)24(30)22-23(20-6-4-12-28-14-20)29(26(32)25(22)31)15-18-5-3-11-27-13-18/h3-14,17,23,30H,15-16H2,1-2H3/b24-22-

InChI Key

IVRBZZVWQYYYOV-GYHWCHFESA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)/O

SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)O

Origin of Product

United States

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